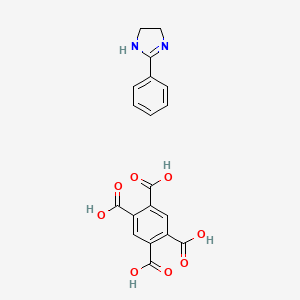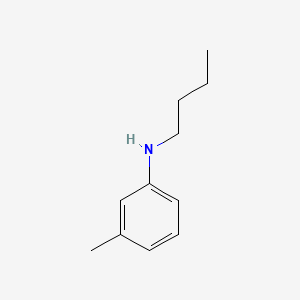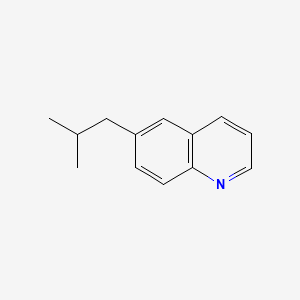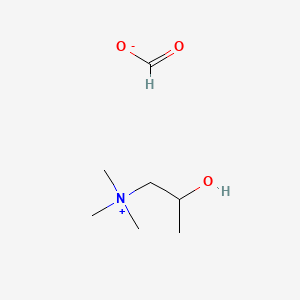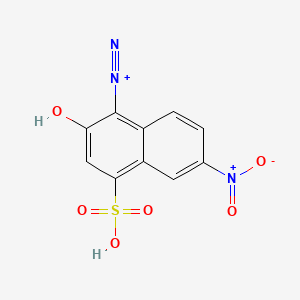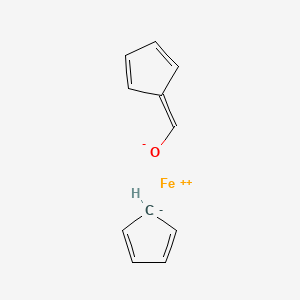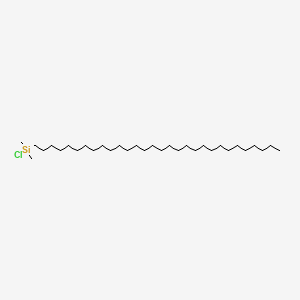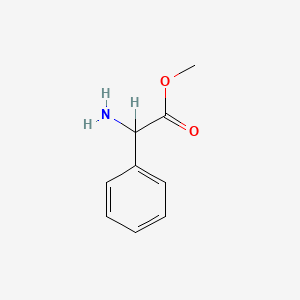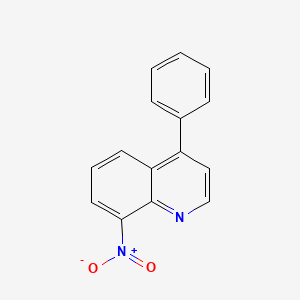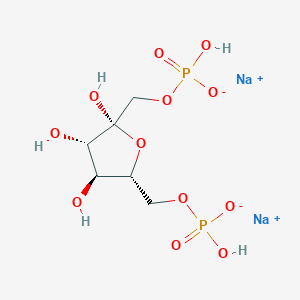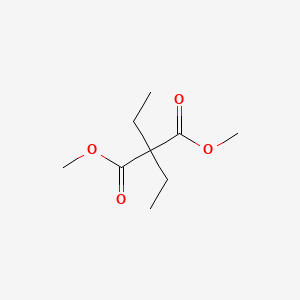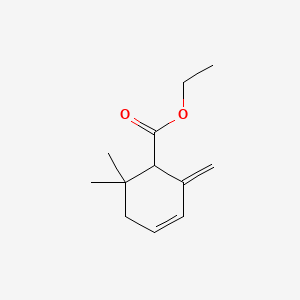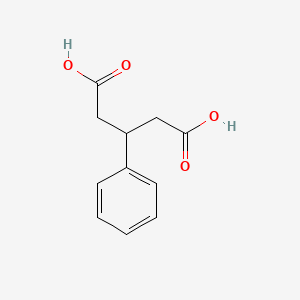
3-Phenylglutaric acid
Vue d'ensemble
Description
3-Phenylglutaric acid is an organic compound with the molecular formula C11H12O4 . It is a white to tan powder or crystal and has a distinctive aromatic flavor . It is insoluble in water at normal temperature but soluble in organic solvents such as ethanol, ether, and chloride .
Synthesis Analysis
3-Phenylglutaric acid can be prepared by the oxidation of benzaldehyde . The specific preparation method includes the synthesis of benzaldehyde and acidification after the reaction of benzaldehyde with sodium hydroxide to obtain the final product .Molecular Structure Analysis
The molecular weight of 3-Phenylglutaric acid is 208.21 . Its linear formula is C6H5CH(CH2CO2H)2 .Physical And Chemical Properties Analysis
3-Phenylglutaric acid has a density of 1.2252 (rough estimate), a melting point of 140-143 °C (lit.), a boiling point of 307.4°C (rough estimate), and a flash point of 185.3°C . Its vapor pressure is 8.61E-06mmHg at 25°C .Applications De Recherche Scientifique
Formation in Polymeric Water Morphologies
3-Phenylglutaric acid (pg) plays a role in the formation of unique polymeric water morphologies. Two complexes, involving double- or triple-stranded chain structures, have been synthesized using 3-phenylglutaric acid. These structures display two distinct 1D polymeric water morphologies, resembling geometrical parameters similar to those in ice and liquid water (Li et al., 2006).
Hydrodynamic Parameters in Linear Aromatic Polyesters
In the study of linear aromatic polyester of 3-phenylglutaric acid and bisphenol A, hydrodynamic parameters of the chain were determined. This involved characterizing polymers with various molecular weights, providing a reference for the study of aromatic hyperbranched polyesters (Netopilík et al., 2007).
Asymmetric Hydrolysis Catalyzed by Lecitase Ultra®
The asymmetric hydrolysis of dimethyl 3-phenylglutarate by various immobilized preparations of phospholipase A 1, using 3-phenylglutaric acid as a substrate, has been explored. This research offers insights into the catalytic properties of the enzyme in relation to 3-phenylglutaric acid (Cabrera et al., 2008).
Combination with Multicomponent Condensations
The use of 3-phenylglutaric anhydrides in combination with multicomponent condensation is outlined in a study. It presents a novel synthetic method involving enzymatic monoesterification of glutaric anhydrides, with subsequent use in Ugi and Passerini multicomponent condensations (Ostaszewski et al., 2003).
Enhanced Phenyllactic Acid Production in Escherichia coli
3-Phenyllactic acid (PhLA), derived from 3-phenylglutaric acid, shows promise as a start-up material in pharmaceutical and biorefinery industries. Research has focused on enhancing the production of PhLA from glucose in Escherichia coli, particularly under oxygen-limited conditions, which significantly affects PhLA biosynthesis (Kawaguchi et al., 2019).
Enantioseparation by Chiral Ligand Exchange Countercurrent Chromatography
The enantioseparation of 3-phenyllactic acid, a compound with antimicrobial properties, has been achieved using chiral ligand exchange countercurrent chromatography. This method addresses the need for a system to separate optical isomers of 3-phenyllactic acid, emphasizing its relevance in pharmacology (Tong et al., 2017).
Safety And Hazards
Orientations Futures
3-Phenylglutaric acid has a wide range of applications in the field of chemistry. It can be used as an intermediate in organic synthesis and can be used to synthesize other organic compounds, such as drugs, dyes, and coatings . In addition, it can also be used as a catalyst for organic synthesis reactions . Future research may explore its potential uses in the development of new drugs and materials .
Propriétés
IUPAC Name |
3-phenylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-10(13)6-9(7-11(14)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOKZOYSUCSPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194466 | |
| Record name | 3-Phenylglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylglutaric acid | |
CAS RN |
4165-96-2 | |
| Record name | 3-Phenylglutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylglutaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylglutaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Phenylglutaric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSG2NF7Z5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



